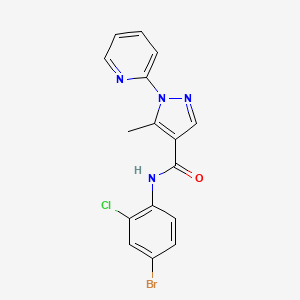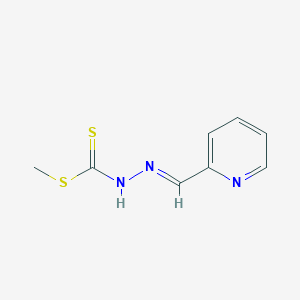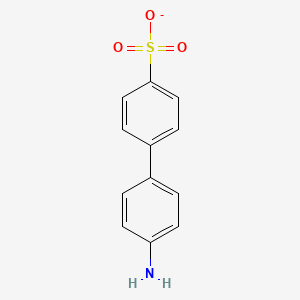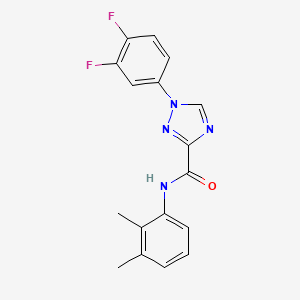![molecular formula C18H14ClNO3 B15281871 N-{3-chloro-4-[5-(hydroxymethyl)furan-2-yl]phenyl}benzamide](/img/structure/B15281871.png)
N-{3-chloro-4-[5-(hydroxymethyl)furan-2-yl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-chloro-4-[5-(hydroxymethyl)-2-furyl]phenyl}benzamide is a complex organic compound that features a benzamide group attached to a chlorinated phenyl ring, which is further substituted with a hydroxymethyl-furyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-chloro-4-[5-(hydroxymethyl)-2-furyl]phenyl}benzamide typically involves multi-step organic reactions. One common route starts with the chlorination of a phenyl ring, followed by the introduction of a hydroxymethyl group to a furan ring. The final step involves the formation of the benzamide linkage through an amide coupling reaction. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like recrystallization and chromatography are often used to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-{3-chloro-4-[5-(hydroxymethyl)-2-furyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The chlorinated phenyl ring can be reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a dechlorinated phenyl derivative.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-{3-chloro-4-[5-(hydroxymethyl)-2-furyl]phenyl}benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of N-{3-chloro-4-[5-(hydroxymethyl)-2-furyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. Pathways involved could include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
N-{3-chloro-4-[5-(hydroxymethyl)-2-furyl]phenyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl-furyl moiety differentiates it from other benzamide derivatives, potentially enhancing its reactivity and interaction with biological targets.
Propriétés
Formule moléculaire |
C18H14ClNO3 |
|---|---|
Poids moléculaire |
327.8 g/mol |
Nom IUPAC |
N-[3-chloro-4-[5-(hydroxymethyl)furan-2-yl]phenyl]benzamide |
InChI |
InChI=1S/C18H14ClNO3/c19-16-10-13(20-18(22)12-4-2-1-3-5-12)6-8-15(16)17-9-7-14(11-21)23-17/h1-10,21H,11H2,(H,20,22) |
Clé InChI |
UNEWBUYBSFNRHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=CC=C(O3)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}acetamide](/img/structure/B15281797.png)
![8-Methyl-5,6-dihydroimidazo[1,5-c]pyrimido[5,4-e]pyrimidine](/img/structure/B15281805.png)


![6-(4-Chlorobenzyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281820.png)
![(3S,4R)-4-[(3-chloro-4-methylphenyl)amino]oxolan-3-ol](/img/structure/B15281823.png)


![6-methyl-4-[4-(4-phenyl-1-piperazinyl)butyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B15281844.png)
![6-(5-Bromo-3-pyridinyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281854.png)


